molecular formula C20H16O5 B2950135 6-ethoxy-4-(7-methoxy-1-benzofuran-2-yl)-2H-chromen-2-one CAS No. 898430-15-4

6-ethoxy-4-(7-methoxy-1-benzofuran-2-yl)-2H-chromen-2-one

Cat. No.: B2950135
CAS No.: 898430-15-4
M. Wt: 336.343
InChI Key: SQVFSFQKHVFNGX-UHFFFAOYSA-N
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Description

6-ethoxy-4-(7-methoxy-1-benzofuran-2-yl)-2H-chromen-2-one is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a chromen-2-one core substituted with ethoxy and methoxy groups, as well as a benzofuran moiety, which contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-4-(7-methoxy-1-benzofuran-2-yl)-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Coupling with Chromen-2-one: The benzofuran derivative is then coupled with a chromen-2-one precursor using a suitable coupling reagent, such as a palladium catalyst, under controlled temperature and pressure conditions.

    Introduction of Substituents: The ethoxy and methoxy groups are introduced through alkylation reactions using ethyl and methyl halides, respectively, in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-ethoxy-4-(7-methoxy-1-benzofuran-2-yl)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy or methoxy groups, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted products with different alkyl or aryl groups replacing the original substituents.

Scientific Research Applications

6-ethoxy-4-(7-methoxy-1-benzofuran-2-yl)-2H-chromen-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-ethoxy-4-(7-methoxy-1-benzofuran-2-yl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 6-ethoxy-4-(7-methoxy-2-benzofuranyl)-1-benzopyran-2-one
  • (7-Methoxy-1-benzofuran-2-yl)methanamine hydrochloride

Uniqueness

6-ethoxy-4-(7-methoxy-1-benzofuran-2-yl)-2H-chromen-2-one is unique due to its specific substitution pattern and the presence of both chromen-2-one and benzofuran moieties. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

6-ethoxy-4-(7-methoxy-1-benzofuran-2-yl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O5/c1-3-23-13-7-8-16-14(10-13)15(11-19(21)24-16)18-9-12-5-4-6-17(22-2)20(12)25-18/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQVFSFQKHVFNGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)OC(=O)C=C2C3=CC4=C(O3)C(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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